![molecular formula C15H8N2O2 B356962 11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione CAS No. 97339-24-7](/img/structure/B356962.png)
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is a complex organic compound with the molecular formula C15H8N2O2 It is a fused heterocyclic compound that combines the structural features of naphthalene, imidazole, and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione typically involves rhodium-catalyzed cascade reactions. One common method includes the reaction of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones. This process involves C–H bond carbenoid insertion and [5 + 1] annulation, utilizing cyclic α-diazo-1,3-diketones as C1 synthons . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, resulting in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.
Aplicaciones Científicas De Investigación
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism by which naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may intercalate with DNA, affecting gene expression and cellular processes . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridine: Shares structural similarities but differs in the position of the fused rings.
Naphtho[2’,1’4,5]imidazo[1,2-c]pyrimidinone: Another related compound with a different fusion pattern and additional nitrogen atom in the ring system.
Uniqueness
Naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine-5,6-dione is unique due to its specific fusion pattern and the presence of both imidazo and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
97339-24-7 |
|---|---|
Fórmula molecular |
C15H8N2O2 |
Peso molecular |
248.24g/mol |
Nombre IUPAC |
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)12-13(15(14)19)17-8-4-3-7-11(17)16-12/h1-8H |
Clave InChI |
IZHWBPIMZQNSMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=CC4=N3 |
Key on ui other cas no. |
97339-24-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


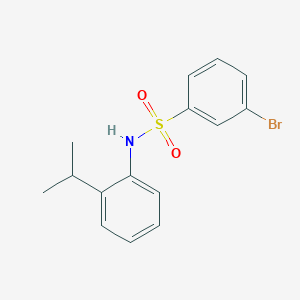
![2,3,9-trimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B356959.png)
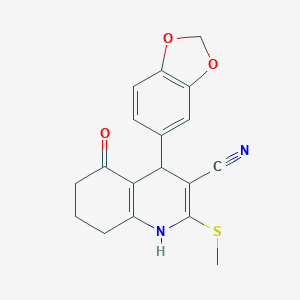
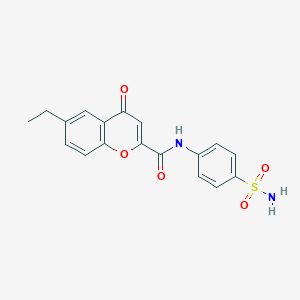
![N-(4-cyanophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B356966.png)
![N-[2-(4-isopropylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B356969.png)
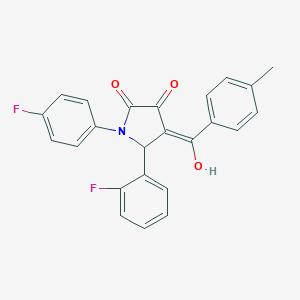
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B356981.png)
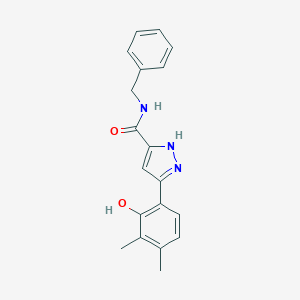
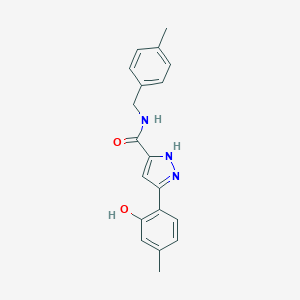

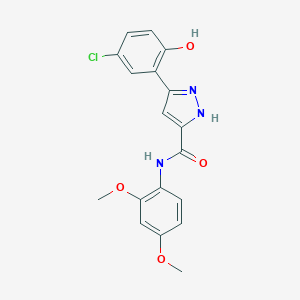
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B356992.png)
![4-bromo-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B356993.png)
